(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-methylthiophen-2-yl)methanone
Description
Properties
IUPAC Name |
(5-methylthiophen-2-yl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c1-9-2-3-11(18-9)12(17)15-6-4-10(8-15)16-7-5-13-14-16/h2-3,5,7,10H,4,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDPNSFGCOYXRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CCC(C2)N3C=CN=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-methylthiophen-2-yl)methanoneCompounds containing the 1,2,4-triazole moiety have been known to exhibit a broad range of biological activities. They have been used in the development of new drugs and show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Mode of Action
Compounds containing the 1,2,4-triazole moiety are known to interact with various biological targets due to their broad range of chemical and biological properties. The interaction of these compounds with their targets can lead to various changes in cellular processes, contributing to their diverse biological activities.
Biological Activity
The compound (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-methylthiophen-2-yl)methanone is a novel organic molecule that has garnered attention for its potential biological activities. This compound features a triazole ring, a pyrrolidine moiety, and a methylthiophene substituent, which contribute to its unique pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on recent studies.
Biological Activity Overview
Recent research indicates that compounds containing triazole and pyrrolidine rings exhibit diverse biological activities. The following sections summarize key findings related to the biological activity of this compound.
Antimicrobial Activity
Studies have shown that triazole derivatives possess significant antimicrobial properties. For instance:
- In vitro studies indicated that similar triazole-containing compounds demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- The presence of the pyrrolidine ring enhances membrane permeability, facilitating greater antimicrobial action .
Anticancer Activity
The anticancer potential of this compound is supported by various studies:
- Cell Line Studies : Research has demonstrated that triazole derivatives can inhibit cancer cell proliferation in breast and lung cancer cell lines. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest .
- Mechanistic Insights : The compound's ability to interact with specific molecular targets, such as enzymes involved in tumor growth, has been documented. For example, it may inhibit angiogenesis by blocking vascular endothelial growth factor (VEGF) signaling pathways .
Neuroprotective Effects
Research into the neuroprotective effects of similar compounds has yielded promising results:
- Anticonvulsant Activity : Compounds with a similar structure have shown efficacy in animal models for seizure disorders. They exhibited protective effects in maximal electroshock (MES) tests .
Case Studies
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The triazole moiety can chelate metal ions essential for enzyme function, thereby inhibiting enzymatic activity critical for microbial growth or tumor progression.
- Receptor Modulation : Interaction with cellular receptors involved in signal transduction pathways may modulate physiological responses related to inflammation and cancer progression.
- Membrane Disruption : The hydrophobic nature of the methylthiophene group may enhance interaction with lipid membranes, leading to increased permeability and disruption of microbial cells or cancer cell membranes .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. Research has shown that compounds containing the triazole ring exhibit significant activity against various pathogens. For instance, derivatives of triazoles have been synthesized and tested for efficacy against Mycobacterium tuberculosis, showcasing promising results in inhibiting bacterial growth . The incorporation of the pyrrolidine moiety enhances the bioactivity of these compounds, making them potential candidates for developing new antimicrobial agents.
Antifungal Properties
The compound has also been evaluated for antifungal activity. Studies indicate that triazole-based compounds can effectively inhibit fungal growth, making them valuable in treating fungal infections. A related study demonstrated that derivatives with similar structures showed effective antifungal action against pathogens such as Fusarium graminearum and Botrytis cinerea . This suggests that (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-methylthiophen-2-yl)methanone could be explored further for its antifungal applications.
Anti-inflammatory and Anticancer Activities
Research into the anti-inflammatory properties of triazole derivatives has revealed their potential in treating inflammatory diseases. Some studies have reported that these compounds exhibit significant inhibition of inflammatory pathways . Furthermore, the anticancer potential of triazoles is under investigation, with certain derivatives showing cytotoxic effects against cancer cell lines. The structural features of this compound may contribute to its effectiveness in this area.
Agricultural Science
Pesticidal Activity
In agricultural applications, compounds with triazole and thiophene structures are being researched for their pesticidal properties. The synthesis of novel derivatives has led to findings that some triazole-based compounds can act as effective fungicides . The unique structure of this compound may enhance its efficacy as a pesticide by targeting specific fungal pathogens in crops.
Material Science
Polymer Chemistry
The incorporation of triazole units into polymer matrices is an emerging area of research. Compounds like this compound can be utilized to develop materials with enhanced thermal stability and mechanical properties. The ability to form cross-links through triazole functionalities allows for the creation of robust polymer networks suitable for various applications in coatings and composites.
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular features of the target compound and its analogs:
*Calculated molecular weight based on formula.
Key Observations:
- Heterocyclic Diversity : The target compound’s pyrrolidine-triazole scaffold distinguishes it from pyrazole-based analogs (e.g., 7a/b ). Triazole-containing compounds (e.g., S460-0248 ) share enhanced stability but differ in aromatic substituents (furan vs. methylthiophene).
- Functional Groups: Methylthiophene in the target compound may confer greater lipophilicity compared to furan (S460-0248) or quinoline (S460-0219) derivatives.
Preparation Methods
Formation of the Pyrrolidine-Triazole Intermediate
The synthesis begins with the preparation of 3-azidopyrrolidine derivatives. A common approach involves the protection of pyrrolidin-3-ol with tert-butoxycarbonyl (Boc) groups, followed by azide introduction via nucleophilic substitution. For example, tert-butyl 3-hydroxypyrrolidine-1-carboxylate is treated with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) to form the mesylate intermediate, which undergoes substitution with sodium azide (NaN₃) in dimethylformamide (DMF) at 60°C for 12 hours. Deprotection with hydrochloric acid (HCl) in dioxane yields 3-azidopyrrolidine hydrochloride (yield: 85–90%).
The 1,2,3-triazole ring is subsequently introduced via CuAAC. Reacting 3-azidopyrrolidine with 5-methylthiophene-2-carboxylic acid propargyl ester in a 1:1 mixture of tert-butanol and water, catalyzed by copper(I) iodide (CuI) and sodium ascorbate at room temperature for 24 hours, affords tert-butyl 3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate (yield: 78–82%).
Acylation with 5-Methylthiophene-2-Carbonyl Chloride
The Boc-protected triazole-pyrrolidine intermediate is deprotected using trifluoroacetic acid (TFA) in DCM, yielding the free amine. This amine is reacted with 5-methylthiophene-2-carbonyl chloride in the presence of triethylamine (Et₃N) as a base. The reaction proceeds in tetrahydrofuran (THF) at 0°C to room temperature for 6 hours, followed by purification via silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate the final product (yield: 65–70%).
Alternative Route via Diazotization and Cyclization
Nitro Reduction and Diazotization
An alternative method starts with 2-nitrobenzoyl chloride coupled to pyrrolidine-3-ol under basic conditions. Catalytic hydrogenation (H₂, Pd/C, methanol) reduces the nitro group to an amine, forming 2-aminophenyl(pyrrolidin-3-yl)methanone . Diazotization with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at –5°C generates a diazonium salt, which is treated with sodium azide (NaN₃) to yield 2-azidophenyl(pyrrolidin-3-yl)methanone .
Triazole Formation and Thiophene Coupling
The azide intermediate undergoes cycloaddition with 5-methylthiophene-2-acetylene under CuI catalysis, followed by acylation as described in Section 1.2. This route achieves comparable yields (68–72%) but requires stringent temperature control during diazotization to avoid byproducts.
Industrial-Scale Optimization
Continuous Flow Synthesis
For large-scale production, continuous flow reactors enhance efficiency. The CuAAC step is performed in a microreactor with a residence time of 10 minutes, improving yield to 88% by minimizing side reactions. Solvent systems (e.g., acetonitrile/water) are optimized for rapid mixing and reduced copper residue.
Crystallization and Purification
The final compound is crystallized from a mixture of ethanol and water (4:1) at –20°C, yielding >99% purity by HPLC. Analytical data include:
- ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (s, 1H, triazole-H), 6.95 (d, J = 3.2 Hz, 1H, thiophene-H), 3.85–3.45 (m, 4H, pyrrolidine-H), 2.45 (s, 3H, CH₃).
- HRMS (ESI+) : m/z calcd. for C₁₃H₁₅N₃OS [M+H]⁺ 293.0932; found 293.0935.
Comparative Analysis of Methods
| Method | Key Steps | Yield | Advantages |
|---|---|---|---|
| Multi-Step CuAAC | Boc protection, CuAAC, acylation | 65–70% | High purity, scalable |
| Diazotization-Cyclization | Diazotization, CuAAC, acylation | 68–72% | Avoids Boc deprotection |
| Continuous Flow | Flow reactor, optimized solvents | 88% | Rapid, low catalyst loading |
Challenges and Solutions
Q & A
Basic: How can researchers optimize the synthesis of (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-methylthiophen-2-yl)methanone to achieve high yield and purity?
Methodological Answer:
Synthesis optimization requires multi-step protocols with precise control of reaction conditions. Key steps include:
- Step 1: Precursor Selection
Use pyrrolidine derivatives (e.g., 3-azidopyrrolidine) and 5-methylthiophene-2-carbonyl chloride as starting materials, ensuring stoichiometric equivalence to minimize side reactions . - Step 2: Reaction Conditions
Employ glacial acetic acid as a solvent for cyclization reactions under reflux (4–6 hours at 80–100°C) to promote triazole ring formation . - Step 3: Catalysis
Use copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective triazole formation, avoiding competing pathways . - Step 4: Purification
Recrystallize the product from ethanol or DMF–EtOH (1:1) mixtures to remove unreacted intermediates and byproducts .
Basic: What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
Use - and -NMR to confirm the pyrrolidine-triazole linkage (e.g., δ ~7.5–8.0 ppm for triazole protons) and thiophene methyl group (δ ~2.5 ppm) . - High-Performance Liquid Chromatography (HPLC):
Employ C18 columns with acetonitrile/water gradients (60:40 to 90:10) to assess purity (>95% target peak area) . - Mass Spectrometry (MS):
ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H] ~318.4 g/mol) and fragmentation patterns .
Advanced: How can researchers resolve contradictions in biological activity data across different assay conditions?
Methodological Answer:
- Variable Standardization:
Normalize assay parameters (e.g., cell line viability, incubation time, solvent/DMSO concentrations) to reduce variability . - Control Experiments:
Include reference compounds (e.g., known kinase inhibitors) to validate assay sensitivity and specificity . - Statistical Analysis:
Apply multivariate regression to identify confounding factors (e.g., pH, temperature) influencing IC discrepancies .
Advanced: What strategies are effective for determining the crystal structure and analyzing intermolecular interactions?
Methodological Answer:
- Crystallization:
Grow single crystals via slow evaporation in ethanol or DMF/hexane mixtures at 4°C . - X-ray Diffraction:
Collect data at 100 K using Mo-Kα radiation (λ = 0.71073 Å). Refine structures with SHELXL to resolve bond angles and torsional strain in the pyrrolidine-triazole moiety . - Intermolecular Analysis:
Use Mercury software to map hydrogen bonds (e.g., triazole N–H···O interactions) and π-stacking between thiophene and aryl groups .
Advanced: How should researchers design experiments to study metabolic pathways and degradation products?
Methodological Answer:
- In Vitro Metabolism:
Incubate the compound with liver microsomes (human/rat) and NADPH cofactors. Analyze metabolites via LC-MS/MS to identify hydroxylation or demethylation products . - Degradation Studies:
Expose the compound to accelerated stability conditions (40°C/75% RH for 4 weeks). Monitor hydrolytic cleavage of the methanone group using -NMR .
Basic: What are common impurities formed during synthesis, and how can they be mitigated?
Methodological Answer:
- Byproduct Identification:
Common impurities include uncyclized hydrazine intermediates or oxidized thiophene derivatives. Detect via TLC (R ~0.3–0.5 in ethyl acetate/hexane) . - Mitigation Strategies:
- Use anhydrous solvents to prevent hydrolysis of the methanone group .
- Add antioxidants (e.g., BHT) during thiophene coupling to inhibit sulfur oxidation .
Advanced: How can computational methods predict reactivity and guide synthetic route design?
Methodological Answer:
- Density Functional Theory (DFT):
Calculate transition-state energies for triazole formation to identify kinetically favorable pathways (B3LYP/6-31G* basis set) . - Molecular Docking:
Simulate binding affinities to biological targets (e.g., kinase ATP pockets) to prioritize derivatives for synthesis . - Retrosynthetic Analysis:
Use AI-based platforms (e.g., Chematica) to propose alternative routes avoiding hazardous reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
